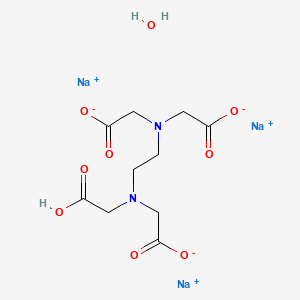
2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone
Vue d'ensemble
Description
“2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone” is a chemical compound with the IUPAC name 2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-one . It is a white solid with a molecular weight of 235.63 .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone” can be represented by the InChI code: 1S/C7H10F3NO.ClH.H2O/c8-7(9,10)6(12)5-1-3-11-4-2-5;;/h5,11H,1-4H2;1H;1H2 .Physical And Chemical Properties Analysis
“2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone” is a white solid . It has a molecular weight of 235.63 . The compound’s density is 1.226 g/mL at 25 °C . Its refractive index is n20/D 1.4171 .Applications De Recherche Scientifique
Synthesis and Characterization
Compound Synthesis : A study reported the synthesis of a compound related to 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone, using click chemistry. This involved spectroscopic characterization and thermal stability analysis, demonstrating the compound's potential for further biological applications (Govindhan et al., 2017).
Enantioselective Synthesis : Research on asymmetric synthesis has yielded enantiomers of related trifluoro compounds. This process demonstrates the potential of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone in producing chiral building blocks for various applications (Demir et al., 2001).
Catalysis and Reaction Studies
Catalytic Carbon-Carbon Bond Hydrogenolysis : A study highlighted the use of a catalyst to transform trifluoroacetyl amide, closely related to 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone, under mild conditions. This reveals its potential in catalytic reactions (Rasu et al., 2016).
Microwave-Assisted Synthesis : A study involved the microwave-assisted synthesis of compounds related to 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone, indicating its use in efficient and rapid synthesis methods (Merugu et al., 2010).
Biological and Medicinal Research
Antibacterial Activity : Certain compounds synthesized from 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone derivatives have been evaluated for their antibacterial activity, suggesting its relevance in developing new antimicrobial agents (Merugu et al., 2010).
Antileukemic Activity : Novel derivatives of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone have been synthesized and tested for antileukemic activity, indicating its potential in cancer research (Vinaya et al., 2012).
Polymer Science
- Hyperbranched Polymers : Research involving 2,2,2-Trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, a compound related to 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone, demonstrated its use in synthesizing hyperbranched polymers with varying degrees of branching (Segawa et al., 2010).
Safety and Hazards
The safety information for “2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone” indicates that it is classified as Acute Tox. 2 Oral - Aquatic Acute 1 . The hazard statements include H300 - H400 . The precautionary statements include P273 - P301 + P310 + P330 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-piperidin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h5,11H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBHVBDVSKGEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669823 | |
| Record name | 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone | |
CAS RN |
866929-67-1 | |
| Record name | 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)




